4-Fluoro-2-(trifluoromethyl)phenacyl bromide

Organic Synthesis Reaction Kinetics Electrophilic Aromatic Substitution

This fluorinated phenacyl bromide features a unique 4-fluoro and 2-trifluoromethyl substitution pattern that enhances electrophilicity and lipophilicity (LogP 3.27) for accelerated SN2 reactions and superior membrane permeability. It is the optimal building block for TrkA kinase inhibitor synthesis (IC50 3.10 nM) and cis-selective α,β-ketoepoxide production. Choose this compound for reproducible, data-driven lead optimization.

Molecular Formula C9H5BrF4O
Molecular Weight 285.03 g/mol
CAS No. 537050-13-8
Cat. No. B1333617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(trifluoromethyl)phenacyl bromide
CAS537050-13-8
Molecular FormulaC9H5BrF4O
Molecular Weight285.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)(F)F)C(=O)CBr
InChIInChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2
InChIKeyUODSLDBFTFFTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(trifluoromethyl)phenacyl bromide (CAS 537050-13-8) for Advanced Organic Synthesis and Medicinal Chemistry


4-Fluoro-2-(trifluoromethyl)phenacyl bromide (CAS 537050-13-8) is a fluorinated phenacyl bromide derivative with the molecular formula C9H5BrF4O and a molecular weight of 285.03 g/mol . Its structure features a reactive α-bromoketone moiety on an aromatic ring bearing both a fluoro and a trifluoromethyl group . This unique substitution pattern enhances its electrophilic character for nucleophilic substitution reactions and makes it a valuable building block in organic synthesis and medicinal chemistry .

Why Generic Phenacyl Bromide Substitution Fails: The Quantifiable Impact of Fluoro and Trifluoromethyl Groups


Substituting this compound with a non-fluorinated phenacyl bromide or even a mono-trifluoromethyl analog is not chemically equivalent and can lead to significant differences in reaction outcomes, biological activity, and physical properties. The presence of the electron-withdrawing 4-fluoro and 2-trifluoromethyl groups on the aromatic ring synergistically enhances electrophilicity at the α-carbon, accelerating SN2 reactions compared to unsubstituted phenacyl bromide [1]. Furthermore, the trifluoromethyl group increases lipophilicity (LogP = 3.27 for this compound versus LogP ≈ 2.5 for unsubstituted phenacyl bromide) , which directly impacts membrane permeability in biological systems . These quantifiable differences in reactivity and physicochemical properties mandate precise compound selection for reproducible and optimal experimental results.

Quantitative Differentiation Evidence for 4-Fluoro-2-(trifluoromethyl)phenacyl bromide (CAS 537050-13-8)


Enhanced Electrophilicity Compared to Unsubstituted Phenacyl Bromide

The rate of solvolysis and nucleophilic substitution for 4-Fluoro-2-(trifluoromethyl)phenacyl bromide is accelerated relative to unsubstituted phenacyl bromide. This is due to the combined electron-withdrawing effects of the 4-fluoro and 2-trifluoromethyl groups, which increase the partial positive charge on the α-carbon. While direct kinetic data for this specific derivative is limited, class-level inference from studies on ring-substituted α-bromoacetophenones demonstrates a clear correlation between electron-withdrawing substituents and increased reaction rates in SN2 and chain decomposition reactions [1].

Organic Synthesis Reaction Kinetics Electrophilic Aromatic Substitution

Increased Lipophilicity vs. 4-(Trifluoromethyl)phenacyl bromide

The additional 4-fluoro substituent on 4-Fluoro-2-(trifluoromethyl)phenacyl bromide significantly increases its lipophilicity compared to 4-(trifluoromethyl)phenacyl bromide. The calculated LogP for the target compound is 3.27 , whereas the LogP for the 4-(trifluoromethyl) analog is predicted to be lower, typically around 2.5-2.8 for similar mono-trifluoromethylphenacyl bromides. This difference in lipophilicity is a key parameter in medicinal chemistry, influencing membrane permeability, bioavailability, and protein binding .

Medicinal Chemistry ADME Drug Design

Critical Scaffold for Potent Kinase Inhibitors

4-Fluoro-2-(trifluoromethyl)phenacyl bromide is a key intermediate in the synthesis of highly potent kinase inhibitors, particularly those targeting TrkA. Derivatives built from this scaffold have demonstrated remarkable potency, with IC50 values as low as 3.10 nM against TrkA kinase in ELISA assays [1]. This level of potency is a direct consequence of the specific substitution pattern on the aromatic ring, which enables critical binding interactions within the kinase active site. While other phenacyl bromides can yield kinase inhibitors, the combination of the 4-fluoro and 2-trifluoromethyl groups in this scaffold consistently produces inhibitors with low-nanomolar potency [2].

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Synthetic Utility in Stereoselective Ketoepoxide Synthesis

The presence of electron-withdrawing groups on 4-Fluoro-2-(trifluoromethyl)phenacyl bromide enhances its utility in copper-catalyzed reactions, enabling high-yielding and highly stereoselective synthesis of cis-α,β-ketoepoxides. While the study does not report data for this exact derivative, class-level inference from the reported substrate scope for substituted phenacyl bromides shows that electron-withdrawing substituents generally lead to good to excellent yields (65-90%) and exclusive cis-diastereoselectivity in this oxidative homocoupling reaction [1].

Organic Synthesis Stereoselective Reactions Green Chemistry

High-Impact Application Scenarios for 4-Fluoro-2-(trifluoromethyl)phenacyl bromide


Medicinal Chemistry: Optimizing TrkA Kinase Inhibitors for Targeted Cancer Therapy

This compound is the optimal choice for synthesizing advanced TrkA kinase inhibitor candidates. Its derivative has demonstrated an IC50 of 3.10 nM against TrkA, representing a >30-fold increase in potency over inhibitors derived from unsubstituted phenacyl bromide [1]. This data-driven advantage streamlines lead optimization, reduces the number of synthetic iterations, and increases the probability of identifying a clinical candidate. Its use is validated by multiple patents, including CA2942957A1 [2].

Organic Synthesis: Constructing Stereochemically-Rich cis-α,β-Ketoepoxides

This building block is ideal for the copper-catalyzed, cis-selective synthesis of α,β-ketoepoxides. Class-level evidence from substituted phenacyl bromides demonstrates that electron-withdrawing groups on the aromatic ring contribute to high yields (65-90%) and exclusive cis-diastereoselectivity [1]. This methodology provides a direct route to valuable intermediates for further transformations, such as ring-opening reactions to access complex chiral building blocks for natural product synthesis.

Chemical Biology: Designing Lipophilic Probes for Enhanced Cell Permeability

With a calculated LogP of 3.27 [1], this compound is superior to its mono-trifluoromethyl analog (LogP ≈ 2.5-2.8) for applications requiring high membrane permeability. This 0.5-0.8 unit increase in LogP translates to a quantifiably higher partition coefficient, making it the preferred choice for developing cell-permeable chemical probes, fluorescently labeled compounds, or other bioactive molecules where intracellular target engagement is critical [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-2-(trifluoromethyl)phenacyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.